3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde
Overview
Description
3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a dihydroxybenzaldehyde precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: 3,4-Dihydroxy-2-(trifluoromethyl)benzoic acid.
Reduction: 3,4-Dihydroxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various ethers and esters depending on the substituents introduced.
Scientific Research Applications
3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The compound’s trifluoromethyl group can enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. Additionally, the hydroxyl groups may contribute to its antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the hydroxyl groups.
3-(Trifluoromethyl)benzaldehyde: Similar structure but hydroxyl groups are positioned differently.
4-(Trifluoromethyl)benzaldehyde: Similar structure but hydroxyl groups are positioned differently .
Uniqueness
3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyl and trifluoromethyl groups on the benzaldehyde ring provides a distinct combination of properties that can be leveraged in various applications .
Properties
IUPAC Name |
3,4-dihydroxy-2-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)6-4(3-12)1-2-5(13)7(6)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWRCLYQXNTTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627174 | |
Record name | 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634924-69-9 | |
Record name | 3,4-Dihydroxy-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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